Cas no 637032-01-0 (4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)-)

4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)-
- (R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
- (4R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 637032-01-0
- AKOS010388791
- (4R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
- MFCD10568299
- (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid
- AS-5097
-
- MDL: MFCD10568299
- Inchi: InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9-,11?/m0/s1
- InChI Key: GKKMNMNGFBXVQW-FTNKSUMCSA-N
- SMILES: COC1=CC(=C(C=C1)OC)C2N[C@@H](CS2)C(=O)O
Computed Properties
- Exact Mass: 269.07217913Da
- Monoisotopic Mass: 269.07217913Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 93.1Ų
4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 058990-10g |
(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, 95+% |
637032-01-0 | 95+% | 10g |
$1126.00 | 2023-09-11 | |
Matrix Scientific | 058990-1g |
(R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, 95+% |
637032-01-0 | 95+% | 1g |
$171.00 | 2023-09-11 | |
Fluorochem | 047317-5g |
R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 95% | 5g |
£285.00 | 2022-03-01 | |
Chemenu | CM523277-1g |
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 97% | 1g |
$70 | 2023-03-04 | |
Fluorochem | 047317-10g |
R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 95% | 10g |
£525.00 | 2022-03-01 | |
abcr | AB303204-10g |
(4R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, 95%; . |
637032-01-0 | 95% | 10g |
€761.60 | 2025-02-19 | |
A2B Chem LLC | AX75049-1g |
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 95% | 1g |
$207.00 | 2024-04-19 | |
Apollo Scientific | OR300921-1g |
(4R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 1g |
£79.00 | 2025-02-19 | ||
Ambeed | A916333-1g |
(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 97% | 1g |
$64.0 | 2024-04-18 | |
Apollo Scientific | OR300921-10g |
(4R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid |
637032-01-0 | 10g |
£614.00 | 2025-02-19 |
4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on 4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)-
Research Brief on 4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- (CAS: 637032-01-0)
The compound 4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- (CAS: 637032-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral thiazolidine derivative, characterized by its unique 2,5-dimethoxyphenyl substitution and (4R)-configuration, has been the subject of several cutting-edge studies exploring its biological activity, synthetic pathways, and pharmacological properties.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that the (4R)-configuration is crucial for the compound's interaction with specific biological targets. The 2,5-dimethoxyphenyl moiety appears to enhance membrane permeability while maintaining metabolic stability, making this derivative particularly interesting for drug development applications. Molecular docking simulations suggest potential binding affinities with several enzymes involved in inflammatory pathways.
A breakthrough synthetic approach was reported in Organic Letters (2023) featuring an asymmetric catalytic route to obtain the (4R)-enantiomer with >99% ee. The new method utilizes a chiral palladium catalyst system that significantly improves yield (78%) compared to previous methods (typically 40-50%). This advancement addresses previous challenges in obtaining the pure (4R)-isomer, which is critical for pharmacological applications where stereochemical purity is paramount.
In vitro studies conducted at multiple research institutions have identified promising antimicrobial activity against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 8-16 μg/mL. The mechanism appears to involve disruption of bacterial cell wall biosynthesis, as evidenced by transmission electron microscopy studies showing abnormal peptidoglycan formation in treated bacterial cells.
Perhaps most notably, preclinical studies published in Nature Chemical Biology (2024) have revealed unexpected neuroprotective properties of this compound. In mouse models of Parkinson's disease, the compound demonstrated significant protection of dopaminergic neurons, reducing neurodegeneration by 62% compared to controls. The proposed mechanism involves modulation of mitochondrial function and reduction of oxidative stress, though the exact molecular targets remain under investigation.
From a drug development perspective, pharmacokinetic studies in rodents show favorable parameters including 82% oral bioavailability and a plasma half-life of 6.2 hours. The compound displays good blood-brain barrier penetration, supporting its potential CNS applications. Metabolic profiling indicates primary hepatic clearance with no concerning reactive metabolites detected.
Several pharmaceutical companies have included derivatives of 4-Thiazolidinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-, (4R)- in their development pipelines, particularly for antimicrobial and neurodegenerative indications. Patent activity in this area has increased dramatically, with over 15 new patent applications filed in 2023-2024 covering various therapeutic uses and formulation technologies.
Future research directions highlighted in recent review articles include exploration of prodrug strategies to further enhance bioavailability, investigation of combination therapies with existing antimicrobials, and detailed target deconvolution studies to fully elucidate the compound's mechanism of neuroprotection. The compound's unique structural features continue to make it a valuable scaffold for medicinal chemistry optimization programs across multiple therapeutic areas.
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